4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl
Description
Properties
CAS No. |
75795-05-0 |
|---|---|
Molecular Formula |
C12H4Cl2F4 |
Molecular Weight |
295.06 g/mol |
IUPAC Name |
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H4Cl2F4/c13-11-7(15)1-5(2-8(11)16)6-3-9(17)12(14)10(18)4-6/h1-4H |
InChI Key |
KDISJAPCJLLXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C2=CC(=C(C(=C2)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method involves the use of 5-bromo-2-fluoro-1,3-dichlorobenzene as a starting material. This compound is reacted with isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran (THF) under an inert atmosphere (argon) at room temperature. The reaction proceeds through a series of steps, including the formation of a Grignard reagent, which is then further reacted to introduce the desired halogen atoms .
Industrial Production Methods
Industrial production of 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl is a synthetic compound with significant applications in various fields of chemistry, particularly in organic synthesis and materials science. This article explores its applications, supported by data tables and case studies derived from authoritative sources.
Electrophilic Trifluoromethylation
One of the primary applications of this compound is as an intermediate in the synthesis of trifluoromethylated organic compounds. It can be transformed into highly active electrophilic trifluoromethylating agents, which are vital in the production of pharmaceuticals and agrochemicals.
Case Study: Trifluoromethylation Reactions
In a study published in a chemical journal, researchers demonstrated the successful use of this compound in a series of trifluoromethylation reactions that yielded a variety of trifluoromethylated products with high selectivity and efficiency .
Heterogeneous Catalysis
The compound has also been investigated as a catalyst in various heterogeneous reactions. Its fluorinated structure enhances catalytic activity due to increased electron density around the aromatic rings.
Case Study: Arylation Reactions
A research team explored the use of this compound in direct arylation reactions. The results indicated that this compound could effectively facilitate the coupling of aryl halides with polyfluorobenzenes under mild conditions .
Polymer Chemistry
In polymer science, this compound is utilized to synthesize high-performance polymers with enhanced thermal stability and chemical resistance. These polymers find applications in coatings and electronic materials.
Electronic Applications
Due to its unique electronic properties, this compound is being explored for use in organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Environmental Impact and Safety
While this compound has valuable applications, its environmental impact must be considered. Studies indicate that compounds containing chlorinated biphenyls can be persistent in the environment and may pose ecological risks if not managed properly.
Table 2: Environmental Considerations
| Aspect | Description |
|---|---|
| Persistence | High |
| Bioaccumulation Potential | Moderate to High |
| Toxicity | Varies by application |
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as forming bonds with nucleophiles or electrophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
4,4'-Dichloro-3,3'-dimethylbiphenyl (CAS 612-75-9)
- Substituents : Chlorines at 4,4' and methyl groups at 3,3'.
- Electronic Effects : Methyl groups are electron-donating (+I effect), while chlorines are weakly electron-withdrawing (-I effect).
- Properties : Increased hydrophobicity compared to the tetrafluoro-dichloro compound. Methyl groups reduce intermolecular forces, leading to lower melting points .
3,3',4,4'-Tetrachlorobiphenyl (PCB 77) (CAS 32598-13-3)
- Substituents : Chlorines at 3,3',4,4'.
- Electronic Effects : Four chlorines create strong electron-withdrawing effects, enhancing stability but increasing environmental persistence.
- Properties : PCB 77 is a persistent organic pollutant (POP) with bioaccumulative and toxic effects. In contrast, the C-F bonds in the tetrafluoro-dichloro compound may degrade more readily due to fluorine’s smaller atomic size and stronger bond dissociation energy .
Functional Group Comparisons
3,3',5,5'-Tetramethyl-4,4'-biphenol
- Substituents : Methyl groups at 3,3',5,5' and hydroxyls at 4,4'.
- Electronic Effects : Methyl groups donate electrons, while hydroxyls enable hydrogen bonding.
- Properties : Hydroxyl groups increase solubility in polar solvents (e.g., used in HPLC analysis with 65% acetonitrile/water ). The tetrafluoro-dichloro compound’s lack of polar groups reduces solubility but enhances thermal stability.
5,5'-Dichloro-3,3'-dinitro-o,o'-biphenol (Menichlopholan, CAS 10331-57-4)
- Substituents : Chlorines at 5,5' and nitro groups at 3,3'.
- Reactivity : Nitro groups are strongly electron-withdrawing, increasing acidity (pKa ~5–6) compared to fluorine’s moderate -I effect.
- Applications : Used as an anthelmintic drug, highlighting how substituent electronegativity dictates biological activity .
3,3',5,5'-Tetra-tert-butyl-4,4'-quinone
- Substituents : Bulky tert-butyl groups at 3,3',5,5'.
- Steric Effects: tert-Butyl groups hinder molecular packing, reducing crystallinity.
3,3',5,5'-Tetramethylbiphenyl-4,4'-diacrylate
- Substituents : Methyl groups at 3,3',5,5' and acrylate esters at 4,4'.
- Polymerization : Acrylate groups enable crosslinking in polymers, whereas the tetrafluoro-dichloro compound’s halogens may serve as flame retardants or dielectric materials .
Environmental and Analytical Considerations
2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153)
- Substituents : Chlorines at 2,2',4,4',5,5'.
- Persistence : PCB 153’s higher chlorination increases environmental resistance. The tetrafluoro-dichloro compound’s fluorine atoms may reduce persistence due to stronger C-F bonds resisting hydrolysis .
- Detection : Both require advanced analytical methods (e.g., GC-MS), though fluorine’s electronegativity could complicate ionization in mass spectrometry .
Data Tables
Table 1: Physical Properties of Selected Compounds
Table 2: Environmental Impact Comparison
Biological Activity
4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl (commonly referred to as DCTFB) is a synthetic organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.
- Molecular Formula : C12H4Cl2F4
- Molecular Weight : 295.06 g/mol
- IUPAC Name : this compound
- CAS Number : 1198-62-5
Mechanisms of Biological Activity
DCTFB exhibits various biological activities primarily through its interactions with cellular components. The following mechanisms have been proposed:
- Enzyme Inhibition : DCTFB has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions and lead to cytotoxic effects.
- Receptor Interaction : The compound may interact with specific receptors in the cell membrane, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : DCTFB can generate reactive oxygen species (ROS), leading to oxidative stress, which is implicated in various pathophysiological conditions.
Toxicological Profile
The toxicological profile of DCTFB indicates several potential health risks:
- Acute Toxicity : Studies have reported acute toxicity in animal models, with symptoms including lethargy and respiratory distress.
- Chronic Exposure Effects : Long-term exposure has been associated with developmental and reproductive toxicity in laboratory studies.
- Environmental Impact : DCTFB is persistent in the environment and can bioaccumulate in aquatic organisms, raising concerns about its ecological impact.
Case Study 1: Cytotoxicity Assessment
A study investigated the cytotoxic effects of DCTFB on human liver cells (HepG2). The results indicated that exposure to DCTFB at concentrations above 10 µM significantly reduced cell viability after 24 hours. The mechanism was attributed to increased ROS production leading to apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Enzyme Inhibition
Research published in Toxicology Letters demonstrated that DCTFB effectively inhibited cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| CYP1A2 | 70 |
| CYP2E1 | 50 |
| CYP3A4 | 40 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves halogen substitution reactions or catalytic carbonylation, adapted from protocols for structurally similar fluorinated biphenyls. For example, halogen exchange using metal catalysts (e.g., Pd/Cu systems) under inert atmospheres can achieve selective fluorination and chlorination. Purification via fractional crystallization or preparative HPLC (using C18 columns with acetonitrile/water gradients) ensures high purity (>98%). Reaction conditions (temperature, solvent polarity) must be rigorously controlled to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Optimal for quantifying trace impurities using non-polar capillary columns (e.g., DB-5MS) and electron ionization.
- HPLC-UV/FLD : Paired with C18 reverse-phase columns for separation, with detection limits <1 ng/mL for environmental samples.
- NMR (¹⁹F and ¹H) : Critical for structural confirmation; deuterated chloroform or DMSO-d6 are preferred solvents.
- Reference standards for chlorinated/fluorinated biphenyls (e.g., 3,3',5,5'-Tetrachlorobiphenyl) should be used for calibration .
Advanced Research Questions
Q. How can factorial design be applied to study the environmental persistence of this compound under varying conditions?
- Methodological Answer : A 2³ factorial design is recommended to evaluate interactions between variables:
- Factors : pH (acidic/alkaline), UV exposure (presence/absence), microbial activity (aerobic/anaerobic).
- Response Variables : Half-life (t₁/₂), degradation byproduct profiles.
- Analysis : ANOVA to identify significant factors. For example, preliminary data suggest UV exposure accelerates degradation in alkaline conditions, but microbial activity may counteract this effect. Replicate experiments (n=3) are essential to account for variability .
Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) for this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in congener-specific analysis or trophic magnification assumptions. To address this:
- Standardized Testing : Use EPA-recommended biomagnification models (e.g., BSAF – Biota-Sediment Accumulation Factor) with lipid-normalized data.
- Congener-Specific Calibration : Cross-validate results with certified reference materials (e.g., 3,3',4,4'-Tetrachlorobiphenyl) to ensure analytical consistency .
- Meta-Analysis : Apply mixed-effects models to aggregated data, weighting studies by methodological rigor (e.g., sample size, detection limits) .
Methodological and Theoretical Frameworks
Q. What theoretical frameworks are relevant for studying the photodegradation mechanisms of this compound?
- Methodological Answer : Link experiments to the Marcus Electron Transfer Theory to predict reaction pathways under UV irradiation. For example:
- Experimental Setup : Use laser flash photolysis to measure rate constants (k) for radical formation.
- Data Interpretation : Compare observed k values with Marcus-theory predictions to identify dominant degradation pathways (e.g., C-Cl bond cleavage vs. defluorination) .
Q. How can researchers design a robust sampling protocol for detecting this compound in heterogeneous environmental matrices?
- Methodological Answer :
- Stratified Sampling : Divide matrices (e.g., soil, sediment) into homogeneous subsamples based on organic carbon content.
- Extraction : Use pressurized liquid extraction (PLE) with acetone/hexane (1:1 v/v) at 100°C.
- Quality Control : Spike samples with deuterated analogs (e.g., 2',3,5-Trichlorobiphenyl-d4) to monitor recovery rates (target: 80–120%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
